4-Ethyl-3-fluorophenylboronic acid

Vue d'ensemble

Description

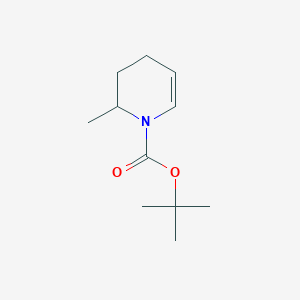

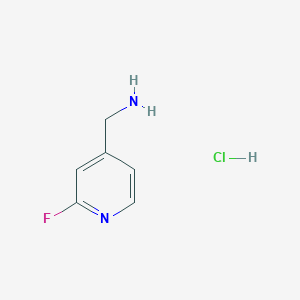

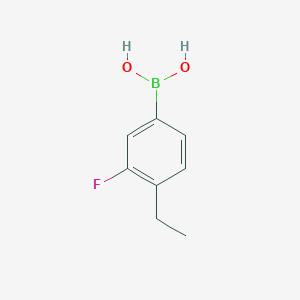

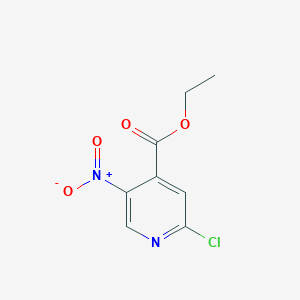

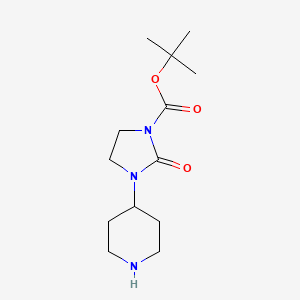

4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2 . It has a molecular weight of 167.98 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Ethyl-3-fluorophenylboronic acid is1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis

4-Ethyl-3-fluorophenylboronic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Medicine: Diagnostic Imaging and Tumor Therapy

4-Ethyl-3-fluorophenylboronic acid: has been utilized in the development of phenylboronic-acid-based functional chemical materials. These materials are significant in fluorescence imaging and tumor therapy, particularly by enhancing cellular uptake for active targeting of cancer cells .

Agriculture: Soil Fertility and Plant Health

In agriculture, organic acids, including boronic acids, play a crucial role in soil fertility and plant health. They are involved in the mineralization and solubilization of complex minerals, biocontrol of phytopathogens, and induction of systemic resistance .

Material Science: Dynamic Click Chemistry

The compound is used in material science for dynamic click chemistry, which has applications in creating biomedical devices and material chemistry. This involves reversible kinetics and its applications in chemical biology and medicinal chemistry .

Environmental Science: Decontamination of Water

4-Ethyl-3-fluorophenylboronic acid: can contribute to the electrochemical decontamination of perfluorinated compounds from water, offering a controlled approach to mitigate environmental risks posed by these persistent and toxic substances .

Analytical Chemistry: Chemical Equilibria

In analytical chemistry, boronic acids are essential for understanding chemical equilibria in solutions, which is foundational knowledge for experimental work in various analytical processes .

Biochemistry: Peptide-Based Fluorescence

This compound is part of peptide-based fluorescence technology, which has expanded research in biochemistry. It involves fluorescent amino acids that enhance the fluorescent properties of peptides, thus connecting different fields and breaking original limitations .

Pharmaceuticals: Drug Design

In pharmaceuticals, boronic acids are incorporated into drug design to fine-tune activity and pharmacokinetics. The selective introduction of boronic acid fragments, such as 4-Ethyl-3-fluorophenylboronic acid , is a mature strategy in the design of drugs to increase efficiency and biological half-life .

Organic Synthesis: Polymer Synthesis

Lastly, in organic synthesis, 4-Ethyl-3-fluorophenylboronic acid is used for the synthesis of boron-containing monomers and polymer materials. It aids in the development of polymers with unique attributes and applications in recyclable materials .

Safety And Hazards

The safety information for 4-Ethyl-3-fluorophenylboronic acid indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Propriétés

IUPAC Name |

(4-ethyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYKIKQGUYJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)